(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25FN2O2. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound features a piperidine ring, a fluorobenzyl group, and a tert-butyl ester, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as trks) and inhibit their activity . This inhibition could lead to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Upon activation, TRKs can trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the inhibition of TRKs by (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate could potentially affect these pathways and their downstream effects.
Pharmacokinetics
A related compound, c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
The inhibition of trks could potentially lead to a decrease in the proliferation and differentiation of cells , which could be beneficial in the treatment of diseases such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine derivative.
Esterification: The tert-butyl ester is formed through an esterification reaction, often using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing tert-butyl esters, offering advantages in terms of sustainability and reaction control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl group or the piperidine ring, resulting in the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted fluorobenzyl compounds.
Scientific Research Applications
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-((4-chlorobenzyl)amino)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((4-methylbenzyl)amino)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKVHAIBEIBV-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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